2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Br2N2O2S It is characterized by the presence of two bromine atoms, a pyridin-3-ylmethyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring. Industrial production methods may involve large-scale bromination and subsequent purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine.
2,5-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with the pyridinyl group at a different position.
2,5-dibromo-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with the pyridinyl group at another different position.
Properties
IUPAC Name |
2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTPEGNVIIRMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.